molecular formula C8H7NS B1608227 4-(Methylthio)phenylisocyanide CAS No. 463946-41-0

4-(Methylthio)phenylisocyanide

Cat. No.: B1608227
CAS No.: 463946-41-0
M. Wt: 149.21 g/mol
InChI Key: YXRRUVNTLJYSHX-UHFFFAOYSA-N
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Description

4-(Methylthio)phenylisocyanide is an organic compound characterized by the presence of a phenyl ring substituted with a methylthio group and an isocyanide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)phenylisocyanide typically involves the reaction of 4-(Methylthio)aniline with chloroform and a strong base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently rearranges to form the desired isocyanide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)phenylisocyanide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isocyanide group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(Methylthio)phenylisocyanide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylthio)phenylisocyanide involves its interaction with various molecular targets. The isocyanide group can coordinate with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo electrophilic and nucleophilic reactions allows it to interact with biological macromolecules, potentially leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isocyanate: Similar structure but lacks the methylthio group.

    4-(Methylthio)phenyl isothiocyanate: Contains an isothiocyanate group instead of an isocyanide group.

    4-(Methylthio)aniline: Precursor in the synthesis of 4-(Methylthio)phenylisocyanide.

Uniqueness

This compound is unique due to the presence of both the methylthio and isocyanide functional groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-isocyano-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRRUVNTLJYSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375738
Record name 4-(Methylthio)phenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463946-41-0
Record name 1-Isocyano-4-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=463946-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)phenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Methylthio)phenylisocyanide
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4-(Methylthio)phenylisocyanide
Reactant of Route 3
4-(Methylthio)phenylisocyanide

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